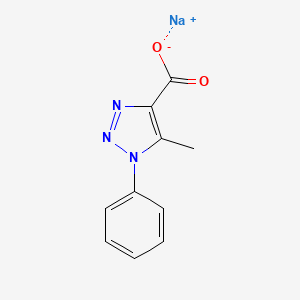
Oxamide, N,N'-dipentyldithio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxamide, N,N’-dipentyldithio- is an organic compound with the molecular formula C12H24N2S2 It is a derivative of oxamide, where the hydrogen atoms in the amide groups are replaced by pentyl groups attached through sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxamide, N,N’-dipentyldithio- can be synthesized through a condensation reaction involving oxamide and pentylthiol. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the compound.
Industrial Production Methods
In an industrial setting, the production of Oxamide, N,N’-dipentyldithio- involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N,N’-dipentyldithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxamide derivatives.
Scientific Research Applications
Oxamide, N,N’-dipentyldithio- has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-dipentyldithio- involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The disulfide bonds in the compound can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxamide: The parent compound, which lacks the pentyl groups and sulfur atoms.
N,N’-dimethyl oxamide: A derivative with methyl groups instead of pentyl groups.
N,N’-diethyl oxamide: A derivative with ethyl groups instead of pentyl groups.
Uniqueness
Oxamide, N,N’-dipentyldithio- is unique due to the presence of pentyl groups attached through sulfur atoms, which imparts distinct chemical properties and reactivity compared to other oxamide derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
64059-60-5 |
|---|---|
Molecular Formula |
C12H24N2S2 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
N,N'-dipentylethanedithioamide |
InChI |
InChI=1S/C12H24N2S2/c1-3-5-7-9-13-11(15)12(16)14-10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
UTOHWFSACBQCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=S)C(=S)NCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


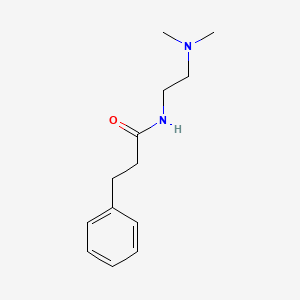
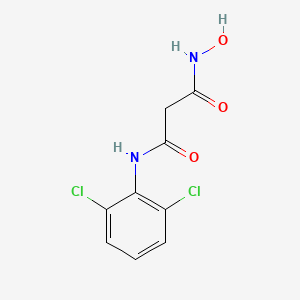

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)
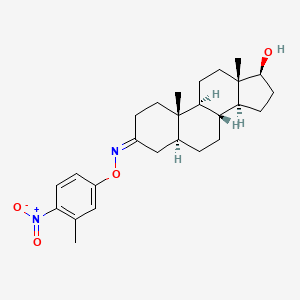
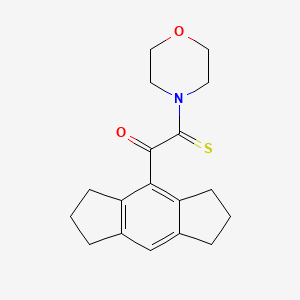
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
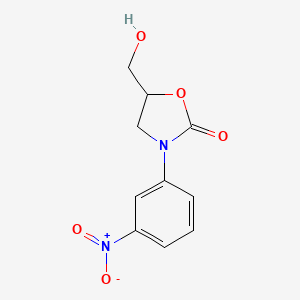

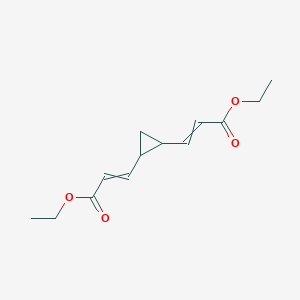


![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
